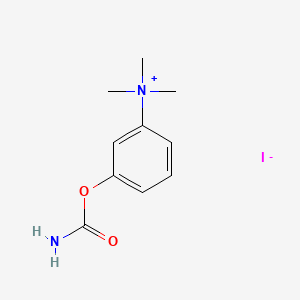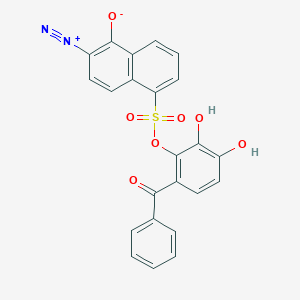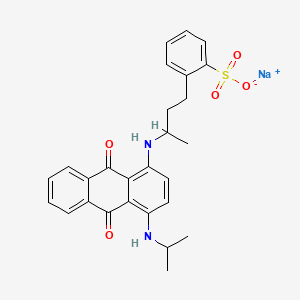
Sodium (3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)butyl)benzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)butyl)benzenesulphonate is a complex organic compound with a unique structure that combines anthracene and benzenesulphonate moieties. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)butyl)benzenesulphonate involves multiple steps. The process typically starts with the preparation of the anthracene derivative, followed by the introduction of the isopropylamino group. The final step involves the sulphonation of the benzenesulphonate moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems also enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium (3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)butyl)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically yield hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulphonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted benzenesulphonates .
Wissenschaftliche Forschungsanwendungen
Sodium (3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)butyl)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties
Wirkmechanismus
The mechanism of action of Sodium (3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)butyl)benzenesulphonate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, the compound can inhibit certain enzymes, further contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 1-amino-9,10-dihydro-4-((4-methylphenyl)sulphonyl)oxyphenylamino-9,10-dioxoanthracene-2-sulphonate
- Sodium 1-amino-9,10-dihydro-4-((3-(hydroxyacetyl)amino)phenyl)amino-9,10-dioxoanthracene-2-sulphonate
Uniqueness
Compared to similar compounds, Sodium (3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)butyl)benzenesulphonate stands out due to its unique combination of anthracene and benzenesulphonate moieties. This structure imparts distinct chemical and biological properties, making it particularly useful in various research applications .
Eigenschaften
CAS-Nummer |
70224-88-3 |
|---|---|
Molekularformel |
C27H27N2NaO5S |
Molekulargewicht |
514.6 g/mol |
IUPAC-Name |
sodium;2-[3-[[9,10-dioxo-4-(propan-2-ylamino)anthracen-1-yl]amino]butyl]benzenesulfonate |
InChI |
InChI=1S/C27H28N2O5S.Na/c1-16(2)28-21-14-15-22(25-24(21)26(30)19-9-5-6-10-20(19)27(25)31)29-17(3)12-13-18-8-4-7-11-23(18)35(32,33)34;/h4-11,14-17,28-29H,12-13H2,1-3H3,(H,32,33,34);/q;+1/p-1 |
InChI-Schlüssel |
ILPBZLYLCPDREW-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)NC1=C2C(=C(C=C1)NC(C)CCC3=CC=CC=C3S(=O)(=O)[O-])C(=O)C4=CC=CC=C4C2=O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




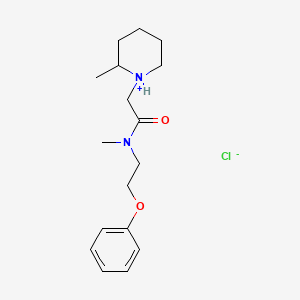
![[(3R,3aS,6S,6aR)-3-diphenylphosphanyl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]-diphenylphosphane](/img/structure/B13778080.png)
![Benzonitrile, 4-chloro-2-[[4-[(2-hydroxyethyl)amino]-2-methylphenyl]azo]-](/img/structure/B13778082.png)
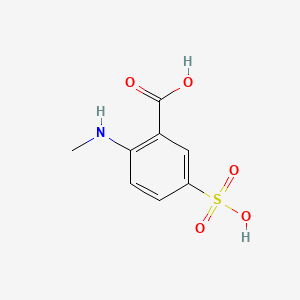
![1H-Pyrrolo[2,3-B]pyridine, 4-[4-(phenylmethyl)-1-piperidinyl]-](/img/structure/B13778092.png)
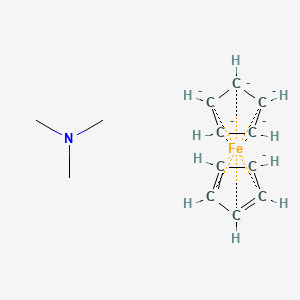
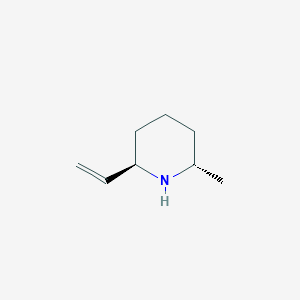
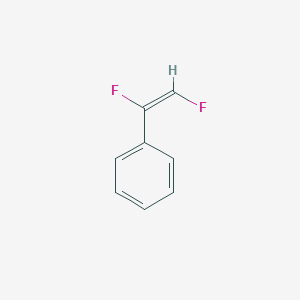
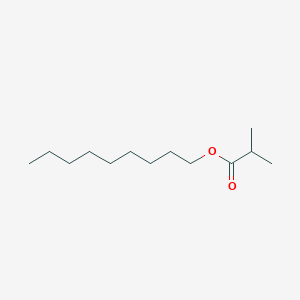
![tert-butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate](/img/structure/B13778123.png)
